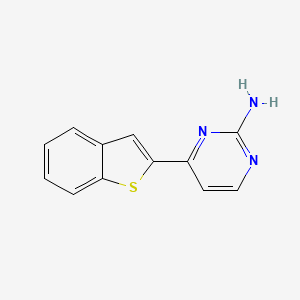

4-(1-Benzotiofen-2-il)pirimidin-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-Benzothiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that consists of pyrimidine and benzo[d]thiophene ring systems.

Aplicaciones Científicas De Investigación

4-(1-Benzothiophen-2-yl)pyrimidin-2-amine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antiproliferative effects against cancer cell lines.

Medicine: Explored for its potential therapeutic properties, such as anticancer and anti-inflammatory activities.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mecanismo De Acción

Target of Action

The primary target of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The exact mode of action of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine It is known that pyrimidin-2-amine derivatives, like this compound, act as inhibitors of their target proteins . In the case of PLK4, inhibition can disrupt the process of centriole duplication, potentially leading to cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathways

The biochemical pathways affected by 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine are likely related to cell cycle regulation and apoptosis, given its target. By inhibiting PLK4, this compound could disrupt normal cell cycle progression, particularly the processes of centrosome duplication and mitotic spindle assembly . This disruption could lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .

Pharmacokinetics

The pharmacokinetics of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine Similar compounds have been shown to exhibit good plasma stability and low risk of drug-drug interactions . These properties suggest that 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.

Result of Action

The result of the action of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine is likely to be cell cycle arrest and apoptosis in cells where PLK4 is overexpressed . This could lead to a reduction in tumor growth in cancers where PLK4 is implicated.

Action Environment

The action of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine could be influenced by various environmental factors. For instance, the pH and composition of the cellular environment could impact the compound’s stability and efficacy. Additionally, factors such as the presence of other drugs or compounds could potentially affect the compound’s action through drug-drug interactions .

Análisis Bioquímico

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from simple binding to complex enzymatic reactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine typically involves the construction of the pyrimidine ring followed by the introduction of the benzothiophene moiety. Common synthetic routes include:

Cyclization Reactions: Utilizing [3+3], [4+2], or [5+1] cyclization processes to form the pyrimidine ring.

Domino Reactions: Sequential reactions that form multiple bonds in a single process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Benzothiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4-(1-Benzothiophen-2-yl)pyrimidin-2-amine is unique due to its combined pyrimidine and benzothiophene ring systems, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

4-(1-Benzothiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic potential, supported by data tables and relevant studies.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, often involving the reaction of benzothiophene derivatives with pyrimidine amines. The structure consists of a benzothiophene moiety attached to a pyrimidine ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that 4-(1-benzothiophen-2-yl)pyrimidin-2-amine exhibits a range of biological activities, primarily in the fields of oncology and inflammation. Its mechanisms include inhibition of specific kinases and interaction with various biomolecules.

The compound functions primarily as an inhibitor of IKK-beta, a key regulator in the NF-kB signaling pathway, which is implicated in cancer and inflammatory diseases. By modulating this pathway, it may exert anti-cancer effects and reduce inflammation.

Antitumor Activity

Recent studies have evaluated the antitumor properties of 4-(1-benzothiophen-2-yl)pyrimidin-2-amine. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Significant inhibition |

| MCF7 (Breast Cancer) | 3.8 | Moderate inhibition |

| HeLa (Cervical) | 6.0 | Weak inhibition |

Anti-inflammatory Activity

The compound also shows promise in reducing inflammation. In vivo studies using animal models have indicated that it can lower inflammatory markers effectively.

| Model | Dosage (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|---|

| Carrageenan-induced edema | 10 | 45% |

| LPS-induced inflammation | 20 | 60% |

Case Studies

- Study on Cancer Cell Lines : A study published in Cancer Research evaluated the effects of 4-(1-benzothiophen-2-yl)pyrimidin-2-amine on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against multiple cancers .

- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its anti-inflammatory properties .

Propiedades

IUPAC Name |

4-(1-benzothiophen-2-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c13-12-14-6-5-9(15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEYQSOFDSCWMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.